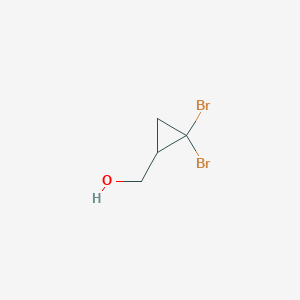

2,2-Dibromocyclopropane-1-methanol

Description

Overview of Gem-Dibromocyclopropane Chemistry and Synthetic Utility

Gem-dibromocyclopropanes are a class of chemical compounds characterized by a cyclopropane (B1198618) ring bearing two bromine atoms attached to the same carbon atom. These structures are highly valuable in organic synthesis due to their unique combination of stability and reactivity. masterorganicchemistry.com The primary and most convenient method for their synthesis involves the addition of dibromocarbene to an alkene. masterorganicchemistry.com Dibromocarbene is typically generated in situ, for instance, through the base-induced α-elimination of hydrogen bromide from bromoform (B151600) or via the thermal decomposition of organomercury precursors like tribromomethyl(phenyl)mercury. masterorganicchemistry.com Phase-transfer catalysis (PTC) is a commonly employed and efficient methodology for this transformation. masterorganicchemistry.com

The synthetic utility of gem-dibromocyclopropanes is vast. They serve as precursors to a wide array of other functionalized molecules, including monohalocyclopropanes, allenes, cumulenes, cyclopentadienes, and various hydrocarbon systems. masterorganicchemistry.com Their importance is underscored by their exceptional availability through well-established synthetic protocols. masterorganicchemistry.com

Significance of the Cyclopropane Ring System in Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is a fundamental structural motif in organic chemistry. Current time information in Bangalore, IN.researchgate.net Its small ring size results in significant ring strain, a consequence of both angle strain (the deviation of C-C-C bond angles from the ideal 109.5° of sp³ hybridized carbons) and torsional strain from eclipsed hydrogen atoms. This inherent strain endows cyclopropane derivatives with unique chemical and physical properties, making them valuable intermediates in the synthesis of more complex molecules. Current time information in Bangalore, IN.researchgate.net

The high degree of p-character in the C-C bonds of cyclopropanes allows them to react in ways similar to alkenes, participating in reactions that involve ring-opening. This reactivity provides a pathway to larger, more complex ring systems or acyclic compounds with specific stereochemistry. For instance, the ring-opening of cyclopropanes can be promoted by various reagents and conditions, leading to the formation of 1,3-difunctionalized compounds. Furthermore, the cyclopropane ring is a key feature in numerous natural products and biologically active molecules, including terpenes and alkaloids, highlighting its importance in medicinal and materials science. Current time information in Bangalore, IN.researchgate.net

Role of the Hydroxymethyl Moiety in Directing Reactivity and Transformations

The presence of a hydroxymethyl group (-CH₂OH) on the cyclopropane ring, as in 2,2-Dibromocyclopropane-1-methanol, plays a crucial role in directing the molecule's reactivity and subsequent transformations. This functional group can act as a directing group, which is a substituent that influences the outcome of a chemical reaction by interacting with a reagent or catalyst. In many cases, the hydroxyl group can coordinate to a metal catalyst, bringing it into close proximity to specific bonds within the molecule and thereby facilitating selective reactions.

For example, the hydroxyl group can participate in hydrogen bonding, which can influence the stereochemical outcome of a reaction. In the context of gem-dibromocyclopropanes, the hydroxymethyl group can direct the regioselectivity of ring-opening reactions. Depending on the reaction conditions and the reagents used, the hydroxyl group can facilitate either the cleavage of the bond adjacent to the dibrominated carbon or the bond opposite to it. This directing effect allows for controlled and predictable transformations, making these molecules valuable precursors for targeted synthesis.

Furthermore, the hydroxymethyl group itself is a versatile functional handle that can be readily transformed into other functional groups such as aldehydes, carboxylic acids, or halides, further expanding the synthetic utility of the parent molecule.

Research Landscape and Emerging Areas in this compound Studies

The research landscape surrounding this compound and its analogues is focused on harnessing their unique reactivity for the synthesis of complex molecular targets. A significant area of investigation involves the controlled ring-opening of these compounds to generate highly functionalized acyclic and cyclic systems. For instance, silver(I)-promoted electrocyclic ring-opening of ring-fused gem-dibromocyclopropanes leads to the formation of π-allyl cations, which can be trapped by various nucleophiles to yield substituted cyclohexenyl bromides.

Another key area of research is the use of these compounds in rearrangement reactions to access larger ring systems. The Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, is a classic example where a cyclopropylmethanol (B32771) derivative can be converted to a cyclobutanol. This ring expansion is driven by the relief of ring strain and the formation of a more stable carbocation intermediate.

Emerging research is exploring the use of modern catalytic methods to achieve novel transformations of these building blocks. This includes the development of enantioselective reactions to produce chiral products, which are of high value in the pharmaceutical and agrochemical industries. The use of transient directing groups, which are formed in situ and later cleaved, is another promising strategy to control the selectivity of reactions involving these substrates.

The development of "green" or environmentally friendly reaction conditions for the synthesis and transformation of gem-dibromocyclopropanes is also a growing area of interest. This includes the use of less toxic reagents and solvent-free or aqueous reaction media to minimize the environmental impact of chemical processes.

Data on Transformations of Hydroxymethyl-Substituted Gem-Dibromocyclopropanes

| Starting Material | Reagents and Conditions | Product(s) | Yield |

| (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol | MeLi | Not specified | Not specified |

| (E)-2-methyl-2-buten-1-ol | CHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂ | (2,2-Dibromo-1,3-dimethylcyclopropyl)methanol | 62% (estimated) |

| 3-Methyl-2-buten-1-ol | CHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂, EtOH | (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol | Not specified |

| 3-Methyl-3-phenyl-2-propen-1-ol | CHBr₃, 40% NaOH (aq), TEBA, CH₂Cl₂, EtOH | (2,2-Dibromo-3-methyl-3-phenylcyclopropyl)methanol | 41% |

Properties

IUPAC Name |

(2,2-dibromocyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGWTNZMORMBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303380 | |

| Record name | 2,2-Dibromocyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22084-99-7 | |

| Record name | 2,2-Dibromocyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22084-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromocyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dibromocyclopropane 1 Methanol and Its Analogs

Direct Dibromocarbene Addition to Unsaturated Alcohol Precursors

The most common and direct route to 2,2-dibromocyclopropane-1-methanol and its analogs is the [2+1] cycloaddition of dibromocarbene to the double bond of an unsaturated alcohol. Dibromocarbene (:CBr2) is a highly reactive intermediate that can be generated in situ by various methods.

Traditional Doering-Hoffman Conditions

The classical method for generating dihalocarbenes is the Doering-Hoffman reaction, which involves the treatment of a haloform with a strong, non-nucleophilic base in a non-polar, aprotic solvent. researchgate.netrsc.org In the case of dibromocarbene, bromoform (B151600) (CHBr3) is reacted with a base like potassium tert-butoxide.

The primary drawback of this method is its high sensitivity to moisture, which can significantly reduce the yield by quenching the carbene precursor. researchgate.netrsc.org Despite this, it remains a foundational technique in cyclopropane (B1198618) chemistry.

Phase Transfer Catalysis Approaches

A more robust and widely used method for dibromocyclopropanation is the Makosza reaction, which employs phase-transfer catalysis (PTC). researchgate.netrsc.org This technique involves a two-phase system, typically an organic solvent containing the alkene and bromoform, and a concentrated aqueous solution of a strong base like sodium hydroxide (B78521). researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride - TEBA), facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates the bromoform to generate dibromocarbene. researchgate.netrsc.orglew.ro

This method is generally less sensitive to water than the Doering-Hoffman conditions and often provides good to excellent yields of the desired gem-dibromocyclopropyl alcohols. researchgate.netrsc.org The reaction outcome can, however, be influenced by the structure of the unsaturated alcohol, as the hydroxyl group can sometimes compete with the double bond for the carbene. rsc.org

Table 1: Examples of Dibromocyclopropanation of Unsaturated Alcohols under Phase Transfer Catalysis

| Substrate (Unsaturated Alcohol) | Product | Catalyst | Base | Yield (%) | Reference |

| 3-Methyl-2-buten-1-ol | (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol | TEBA | 40% aq. NaOH | 78 | rsc.org |

| Linalool | (2,2-Dibromo-3-methyl-3-(4-methylpent-3-en-1-yl)cyclopropyl)methanol | TEBA | 40% aq. NaOH | 89 | acs.org |

| Geraniol | (E)-(2,2-Dibromo-3-methyl-3-(4-methylpent-3-en-1-yl)cyclopropyl)methanol | TEBA | 40% aq. NaOH | 81 | acs.org |

| Citronellol | (2,2-Dibromo-3-(4,8-dimethylnon-7-en-1-yl)-3-methylcyclopropyl)methanol | TEBA | 40% aq. NaOH | 57 | acs.org |

| (E)-2-Methyl-2-buten-1-ol | (2,2-Dibromo-1,3-dimethylcyclopropyl)methanol | TEBA | 40% aq. NaOH | 62 | rsc.org |

Flow Chemistry Applications in Dibromocyclopropanation

The principles of phase-transfer catalysis for dibromocyclopropanation have been successfully adapted to continuous flow chemistry systems. researchgate.netacs.org Flow chemistry offers several advantages over traditional batch reactions, including enhanced mass and heat transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. rsc.org

In a typical flow setup, streams of the organic phase (containing the unsaturated alcohol, bromoform, and phase-transfer catalyst) and the aqueous base are pumped through a T- or Y-mixer and then into a heated or cooled reaction coil. rsc.org The high surface-area-to-volume ratio in the microreactor allows for rapid and efficient mixing and reaction. rsc.org Studies have shown that flow chemistry can provide comparable or even improved yields in shorter reaction times compared to batch processes. researchgate.netacs.org

Functional Group Interconversion Strategies

An alternative approach to synthesizing this compound involves the modification of a functional group on a pre-existing 2,2-dibromocyclopropane scaffold.

Reduction of 2,2-Dibromocyclopropane-1-carboxylic Acid Derivatives

A common strategy is the reduction of a 2,2-dibromocyclopropane-1-carboxylic acid or its corresponding ester to the primary alcohol. This method is particularly useful when the corresponding unsaturated acid or ester is more readily available than the unsaturated alcohol. The carboxylic acid can be synthesized by the dibromocyclopropanation of an appropriate α,β-unsaturated acid.

Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful and effective reagent for the reduction of carboxylic acids and esters to primary alcohols. nuph.edu.uaacs.orgbeilstein-journals.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sonar.ch It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of carboxylic acids and are very slow in reducing esters. researchgate.net

Table 2: General Conditions for the Reduction of Carboxylic Acid Derivatives

| Substrate | Reagent | Solvent | Product | General Yield Range |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether/THF | Primary Alcohol | High |

| Ester | Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether/THF | Primary Alcohol | High |

| Carboxylic Acid | Sodium Borohydride (NaBH4) | - | No reaction | - |

| Ester | Sodium Borohydride (NaBH4) | Alcohol | Primary Alcohol | Slow/Low Yield |

Conversion from Other Cyclopropane Derivatives

The synthesis of this compound can also be envisioned through the modification of other functional groups on a cyclopropane ring. This approach relies on the chemical manipulation of a pre-formed cyclopropane scaffold. For instance, a cyclopropane bearing a different functional group, such as a nitrile or an aldehyde, could be converted to the desired alcohol.

The reduction of a cyclopropyl (B3062369) nitrile would typically lead to an aminomethylcyclopropane. However, a multi-step sequence involving hydrolysis of the nitrile to a carboxylic acid, followed by reduction as described in section 2.2.1, would be a viable route.

Alternatively, a 2,2-dibromocyclopropanecarbaldehyde could be directly reduced to this compound. This reduction can be readily achieved using a variety of reducing agents, including sodium borohydride, due to the higher reactivity of aldehydes compared to carboxylic acids or esters. The synthesis of the starting aldehyde could be achieved through the oxidation of a pre-existing alcohol or the partial reduction of a corresponding ester or acid chloride.

Furthermore, it is theoretically possible to introduce the dibromocyclopropane functionality onto a molecule that already contains a protected alcohol. For example, an unsaturated alcohol could be protected, followed by dibromocyclopropanation, and then deprotection to yield the final product. This strategy can be useful if the free hydroxyl group interferes with the cyclopropanation reaction.

Stereoselective and Diastereoselective Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and other applications. For this compound and its analogs, the creation of stereocenters can be achieved through various strategies, including the use of chiral auxiliaries, catalytic asymmetric methods, and substrate-directed reactions.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to guide the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

A notable strategy that can be adapted for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which are precursors to the target methanols, involves a temporary stereocentre approach. This method utilizes a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction. nih.govrsc.org In this approach, a chiral oxazolidinone auxiliary is first used to control the stereochemistry of an aldol addition between a boron enolate and an α,β-unsaturated aldehyde, yielding a syn-aldol product with high diastereoselectivity. nih.govrsc.org The newly introduced hydroxyl group then acts as a directing group in a subsequent cyclopropanation reaction. Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding an enantiomerically enriched cyclopropane-carboxaldehyde, which can then be reduced to the corresponding methanol (B129727). nih.govrsc.org

While this method has been successfully applied to the synthesis of other cyclopropanes, its direct application to the dibromocyclopropanation of the corresponding unsaturated aldol adducts would provide a viable route to enantiomerically enriched this compound analogs.

Catalytic asymmetric methods for cyclopropanation often rely on the use of chiral catalysts to control the stereochemical outcome. In the context of dibromocyclopropanation, chiral phase-transfer catalysts (PTCs) have shown promise. These catalysts, typically chiral quaternary ammonium salts derived from cinchona alkaloids, can facilitate the asymmetric addition of dibromocarbene (generated from bromoform and a strong base) to alkenes. nih.gov The development of PTCs that can effectively induce high enantioselectivity in the dibromocyclopropanation of allylic alcohols remains an active area of research. nih.govnih.gov Success in this area would provide a more direct and atom-economical route to chiral this compound and its derivatives.

| Method | Key Features | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Temporary Stereocentre Approach | Aldol reaction with a chiral auxiliary, directed cyclopropanation, and retro-aldol cleavage. | Provides a pathway to enantiomerically enriched cyclopropane-carboxaldehydes, which are direct precursors to the target methanols. | nih.govrsc.org |

| Chiral Phase-Transfer Catalysis | Use of chiral quaternary ammonium salts to catalyze the asymmetric addition of dibromocarbene. | Offers a direct catalytic route to chiral 2,2-dibromocyclopropanes from allylic alcohols. | nih.gov |

The hydroxyl group of an allylic alcohol can act as a directing group in cyclopropanation reactions, influencing the stereochemical outcome of the carbene addition. This effect is particularly well-documented in Simmons-Smith cyclopropanations and has also been observed in dibromocyclopropanations. The interaction between the hydroxyl group and the carbene or carbene precursor can lead to the preferential formation of one diastereomer.

In the dibromocyclopropanation of allylic alcohols under phase-transfer conditions, the diastereoselectivity is influenced by the structure of the alcohol. For instance, the dibromocyclopropanation of (E)-2-methyl-2-buten-1-ol using flow chemistry conditions was reported to yield a single diastereomer of (2,2-dibromo-1,3-dimethylcyclopropyl)methanol in 62% yield. nih.gov In contrast, the reaction of 6-methyl-5-hepten-2-ol, a secondary alcohol, produced the corresponding dibromocyclopropane adduct as a 1:1 mixture of diastereomers. nih.gov This suggests that the substitution pattern around the double bond and the nature of the allylic alcohol play a crucial role in determining the level of diastereoselectivity.

The directing effect of the hydroxyl group can sometimes be in competition with other steric factors. To enhance the directing effect and improve diastereoselectivity, the hydroxyl group is often protected as an ether or an acetal (B89532) during the dihalocyclopropanation reaction. nih.gov However, for the direct synthesis of this compound, the presence of the free hydroxyl group is essential for the directing effect to operate.

| Allylic Alcohol Substrate | Reaction Conditions | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-2-Methyl-2-buten-1-ol | CHBr₃, 40% NaOH (aq), TEBA, Flow | (2,2-Dibromo-1,3-dimethylcyclopropyl)methanol | Single diastereomer | 62 | nih.gov |

| 6-Methyl-5-hepten-2-ol | CHBr₃, 40% NaOH (aq), TEBA, Flow | (2,2-Dibromo-3-(3-methylbutan-2-yl)cyclopropyl)methanol | ~1:1 | Good | nih.gov |

| 3-Methyl-3-buten-2-ol | CHBr₃, 40% NaOH (aq), TEBA, Flow | (2,2-Dibromo-1-methyl-1-(1-hydroxyethyl)cyclopropane) | 1:3 | 49 | nih.gov |

Scale-Up Considerations for Industrial and Preparative Synthesis

The transition of a synthetic route from the laboratory to an industrial or preparative scale introduces a new set of challenges, including reaction safety, efficiency, cost-effectiveness, and environmental impact. For the synthesis of this compound and its analogs, several factors must be considered for large-scale production.

The dibromocyclopropanation reaction using bromoform and a strong base is highly exothermic, which can pose a significant safety risk on a large scale. The use of flow chemistry offers a compelling solution to this problem. nih.govresearchgate.net By performing the reaction in a microreactor or a continuous flow system, the surface-area-to-volume ratio is dramatically increased, allowing for highly efficient heat transfer and precise temperature control. researchgate.netyoutube.comnih.gov This mitigates the risk of thermal runaways and allows for safer operation at higher concentrations.

A study on the two-phase dibromocyclopropanation of unsaturated alcohols using flow chemistry demonstrated the feasibility and advantages of this approach. nih.gov The use of a 40% (w/w) aqueous sodium hydroxide solution with bromoform and a phase-transfer catalyst in a flow reactor resulted in smooth, rapid, and high-yielding reactions under ambient conditions. nih.gov This method avoids the need for vigorous stirring often required in batch processes to ensure adequate mixing of the two phases. researchgate.net The improved mass transfer in the segmented flow regime within the microreactor can also lead to increased reaction rates and better selectivity. researchgate.net

Furthermore, flow chemistry setups can be easily scaled up by extending the operation time or by using multiple reactors in parallel, a concept known as "scaling out." researchgate.net This modularity provides a flexible and efficient way to produce larger quantities of the desired product without the need for re-optimizing the reaction conditions for larger batch reactors. researchgate.netokayama-u.ac.jp The integration of in-line purification and analysis techniques can further streamline the manufacturing process, leading to a more automated and continuous production of this compound and its analogs.

In addition to flow chemistry, other process intensification strategies, such as the use of highly efficient catalysts and the reduction of solvent waste, are crucial for sustainable industrial synthesis. researchgate.net The development of recyclable chiral catalysts for the asymmetric synthesis would be particularly beneficial for reducing costs and the environmental footprint of the production of enantiomerically pure this compound.

Applications of 2,2 Dibromocyclopropane 1 Methanol As a Synthetic Intermediate

Construction of Complex Carbocyclic Skeletons

The inherent ring strain and the presence of leaving groups in 2,2-dibromocyclopropane-1-methanol make it an excellent precursor for the synthesis of various carbocyclic frameworks.

Synthesis of Cyclopentadienes and Derived Systems

gem-Dihalocyclopropanes, including this compound, are well-established precursors for the synthesis of cyclopentadienes. mdpi.com The reaction typically proceeds through a thermal or metal-induced rearrangement. The initial step involves the cleavage of the cyclopropane (B1198618) ring, often facilitated by a silver(I) salt, to generate a vinylcarbene intermediate. This intermediate then undergoes an intramolecular C-H insertion to form the five-membered cyclopentadiene (B3395910) ring. The presence of the hydroxymethyl group on the cyclopropane ring allows for the introduction of functionality into the resulting cyclopentadiene, which can be further elaborated to construct more complex molecules.

Formation of Expanded Ring Systems

Beyond the synthesis of five-membered rings, this compound can be utilized in ring expansion reactions to generate larger carbocyclic systems. These reactions often involve a solvolytic or Lewis acid-promoted ring-opening of the cyclopropane. The resulting allylic cation can then be trapped intramolecularly by a nucleophile to form a larger ring. The specific reaction conditions and the nature of the substituents on the cyclopropane ring dictate the size and substitution pattern of the resulting expanded ring. For instance, the Baeyer-Villiger oxidation of related pentacyclic ketones has been shown to yield delta-lactones, which can be further transformed into expanded ring systems. nih.gov

Precursor for Allenes and Cumulenes

This compound serves as a valuable precursor for the synthesis of allenes and cumulenes. mdpi.com The reaction, known as the Doering-Moore-Skattebøl reaction, typically involves the treatment of the dibromocyclopropane with an organolithium reagent, such as methyllithium (B1224462) or butyllithium (B86547). This results in a lithium-halogen exchange, followed by the elimination of lithium bromide to generate a cyclopropylidene carbene. This highly reactive intermediate then undergoes a ring-opening rearrangement to form the corresponding allene (B1206475). The hydroxymethyl group can be protected prior to the reaction and deprotected afterward, providing a route to functionalized allenes. These allenes can then be used in a variety of subsequent transformations. In some cases, further reaction can lead to the formation of cumulenes. mdpi.com

Building Block for Heterocyclic Compound Synthesis

The reactivity of this compound extends to the synthesis of various heterocyclic compounds, where the hydroxyl group and the dibromocyclopropyl moiety play crucial roles in the cyclization steps.

Formation of Oxygen-Containing Heterocycles (e.g., Cyclic Acetals)

gem-Dihalocyclopropanes are known to be useful intermediates in the synthesis of cyclic acetals. mdpi.com The synthesis of oxygen-containing heterocycles can be achieved through various strategies. nih.govrsc.orgorganic-chemistry.orglboro.ac.ukresearchgate.net One common approach involves the reaction of this compound with a diol under acidic or basic conditions. The hydroxyl group of the starting material can participate in the cyclization, or it can be modified to introduce other functionalities that facilitate ring formation. For instance, the ring-opening of the cyclopropane can generate a reactive intermediate that is trapped by an oxygen nucleophile to form a heterocyclic ring.

Nitrogen-Containing Heterocycles

This compound is also a precursor for the synthesis of nitrogen-containing heterocycles. pitt.educlockss.orgmdpi.comnih.govrsc.org The synthetic strategy often involves the reaction of the dibromocyclopropyl moiety with a nitrogen nucleophile. For example, reaction with primary or secondary amines can lead to the formation of aziridines or other nitrogen-containing rings through a process of nucleophilic substitution and subsequent intramolecular cyclization. The hydroxyl group can be used to direct the reaction or can be converted into a better leaving group to facilitate the cyclization process.

Contributions to Natural Product Synthesis

The unique reactivity of this compound and its derivatives makes it a valuable precursor in the synthesis of natural products, particularly those containing cyclopropane or more complex bicyclic systems. The gem-dibromo group is not merely a placeholder but an active participant in skeletal transformations.

While direct, multi-step total syntheses starting from this compound are not extensively documented in single reports, its role as a key building block for natural product skeletons is well-established through the characteristic reactions of its functional groups. A prime example is its potential application in the synthesis of monoterpenoids like (±)-trans-sabinene hydrate, which features a bicyclo[3.1.0]hexane core. researchgate.netnih.gov

The synthetic value of this compound lies in its capacity to generate this bicyclo[3.1.0]hexane system through a thermal or silver-promoted ring-expansion reaction. researchgate.net The process typically involves an initial dibromocyclopropanation of a cyclopentenol (B8032323) derivative, followed by the electrocyclic ring-opening of the resulting 6,6-dibromobicyclo[3.1.0]hexane intermediate. researchgate.netresearchgate.net This strategic transformation makes this compound and related structures crucial starting points for accessing the core of several natural products.

| Target Natural Product Example | Core Molecular Scaffold | Key Synthetic Transformation of Intermediate |

|---|---|---|

| trans-Sabinene Hydrate | Bicyclo[3.1.0]hexane | Electrocyclic Ring Expansion of a 6,6-Dibromobicyclo[3.1.0]hexane precursor |

Stereocontrol is a critical aspect of natural product synthesis, and this compound derivatives offer multiple points for stereochemical direction. The control over the final product's stereochemistry can be exerted during both the formation of the cyclopropane ring and its subsequent rearrangements.

First, the initial cyclopropanation of a chiral acyclic or cyclic allylic alcohol often proceeds with high diastereoselectivity. The existing hydroxyl group directs the incoming dibromocarbene to a specific face of the double bond, establishing the relative stereochemistry of the newly formed three-membered ring. marquette.edu

Second, the subsequent electrocyclic ring-opening of the gem-dibromocyclopropane is a stereospecific process. researchgate.net For instance, the disrotatory ring opening of a 6,6-dibromobicyclo[3.1.0]hexane system, formed from a cyclopentenol, allows for the predictable formation of specific stereoisomers in the resulting ring-expanded product. researchgate.net This sequence of stereocontrolled reactions—cyclopropanation followed by ring expansion—provides a reliable method for elaborating complex, stereochemically rich structures suitable for natural product synthesis.

| Synthetic Step | Type of Stereocontrol | Description |

|---|---|---|

| 1. Dibromocyclopropanation | Diastereoselective | An existing chiral center (e.g., an allylic alcohol) on the alkene precursor directs the facial approach of the dibromocarbene, setting the initial stereochemistry of the cyclopropane ring. |

| 2. Ring Expansion | Stereospecific | The concerted, disrotatory electrocyclic ring-opening of the gem-dibromocyclopropane proceeds with a predictable geometric outcome, transferring the stereochemistry of the cyclopropyl (B3062369) intermediate to the final product. researchgate.net |

Utilization in Medicinal Chemistry and Agrochemical Research (Focus on building block utility, not bioactivity/efficacy/safety)

The utility of this compound as a building block extends into the fields of medicinal chemistry and agrochemical research. Its value lies in its ability to generate synthetically important scaffolds that are prevalent in bioactive molecules.

In agrochemical research, the cyclopropane ring is a hallmark of pyrethroid insecticides. nih.gov While many commercial pyrethroids contain a gem-dimethylcyclopropane ring, this compound serves as a versatile precursor for novel pyrethroid analogs. mdpi.comresearchgate.net The gem-dibromo group can be chemically transformed into the traditional gem-dimethyl group or other functionalities, allowing for the synthesis of new derivatives to explore structure-activity relationships.

In medicinal chemistry, the bicyclo[3.1.0]hexane scaffold is recognized as a privileged structure found in numerous bioactive compounds and drug candidates, including treatments for psychiatric disorders. nih.gov As previously noted, gem-dibromocyclopropanes are excellent precursors to this bicyclic system via ring-expansion reactions. researchgate.netrsc.org Therefore, this compound provides a reliable entry point for the synthesis of conformationally restricted bicyclo[3.1.0]hexane derivatives, which are valuable as building blocks for new therapeutic agents. nih.govnih.gov

| Target Molecular Scaffold | Research Area | Synthetic Utility of the gem-Dibromocyclopropyl Intermediate |

|---|---|---|

| Pyrethroid Analogs | Agrochemical | Serves as a modifiable template for the acid portion of novel insecticides. mdpi.comresearchgate.net |

| Bicyclo[3.1.0]hexane Systems | Medicinal | Acts as a key precursor via ring-expansion to form a rigid scaffold present in many biologically active molecules. nih.govnih.gov |

Advanced Spectroscopic and Computational Methodologies in 2,2 Dibromocyclopropane 1 Methanol Research

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

Spectroscopy is the cornerstone of chemical analysis, allowing researchers to probe molecular structures by observing the interaction of molecules with electromagnetic radiation. For a molecule like 2,2-Dibromocyclopropane-1-methanol, with its strained cyclopropyl (B3062369) ring, reactive bromine atoms, and a hydroxyl group, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for characterization and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Diastereomeric Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound, ¹H and ¹³C NMR are fundamental for confirming its structure. The protons on the cyclopropyl ring and the methanol (B129727) group exhibit unique chemical shifts and coupling patterns that are sensitive to their chemical environment.

In reaction monitoring, NMR is invaluable for gaining mechanistic insights. For instance, in a nucleophilic substitution reaction where a bromine atom is replaced, the disappearance of reactant signals and the appearance of new product signals can be tracked in real-time. Furthermore, if a reaction creates a new stereocenter, NMR can distinguish between the resulting diastereomers. The distinct magnetic environments of the nuclei in different diastereomers lead to separate sets of peaks. By integrating the areas of these corresponding peaks, the diastereomeric ratio (d.r.) of the product mixture can be accurately quantified.

Hypothetical Research Finding: NMR Analysis of a Reduction Reaction

Consider a hypothetical reduction of one of the bromine atoms on this compound to yield 2-bromocyclopropane-1-methanol. This reaction creates two new chiral centers, potentially forming four stereoisomers. The analysis would focus on the signals of the proton attached to the carbon bearing the methanol group (H-1).

| Parameter | Diastereomer A | Diastereomer B | Analysis |

| ¹H Chemical Shift of H-1 (ppm) | 3.65 (doublet of doublets) | 3.72 (doublet of doublets) | The different chemical shifts for the H-1 proton in each diastereomer allow for their distinct identification. |

| Coupling Constant (J, Hz) | J = 8.2, 4.5 | J = 7.8, 5.0 | Variations in coupling constants reflect the different dihedral angles between H-1 and adjacent protons on the cyclopropyl ring. |

| Peak Integration | 3.0 | 1.0 | The ratio of the integrated peak areas (3:1) directly provides the diastereomeric ratio of the product mixture. |

This table illustrates how NMR data can be used to differentiate and quantify stereoisomeric products in a reaction involving this compound.

Infrared (IR) and Mass Spectrometry (MS) for Characterization of Novel Adducts

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub For this compound, the IR spectrum would prominently feature a broad absorption band around 3400 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group, and C-H stretching vibrations around 3000 cm⁻¹. docbrown.info When the molecule reacts to form a new adduct, changes in the IR spectrum, such as the appearance or disappearance of key functional group peaks, provide direct evidence of the transformation. pressbooks.pub

Mass Spectrometry (MS) complements IR by providing the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight of a compound with high accuracy. docbrown.info In the study of novel adducts, MS is critical for confirming the addition of a new chemical moiety. The mass spectrum of an adduct will show a molecular ion peak corresponding to the combined mass of this compound and the added group. The fragmentation pattern, which shows how the molecule breaks apart in the mass spectrometer, offers further structural clues. docbrown.infonih.gov The identification of methanol adducts of other complex molecules in previous studies highlights the utility of this approach for identifying reactive metabolites or products. nih.gov

| Technique | Expected Observation for this compound | Observation upon formation of a hypothetical ether adduct (e.g., with methoxide) |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-Br stretch (~650 cm⁻¹) | Disappearance of the broad O-H stretch, appearance of a new C-O-C ether stretch (~1100 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z corresponding to C₄H₆Br₂O. Fragments from loss of Br, H₂O. | Molecular ion peak [M']⁺ at a higher m/z, reflecting the addition of a methoxy (B1213986) group and loss of H. |

This table outlines the expected spectroscopic changes that would be used to confirm the formation of a new adduct from this compound.

Computational Chemistry for Mechanistic and Conformational Analysis

Computational chemistry provides theoretical insights that complement experimental findings, allowing for the detailed study of molecular properties and reaction dynamics that are often difficult or impossible to observe directly. dtic.mil

Density Functional Theory (DFT) Calculations for Transition State Determination and Energy Profiles

A key application of DFT is the location and characterization of transition states—the highest energy points along a reaction pathway. rutgers.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor that governs the reaction rate. nih.gov For reactions involving this compound, such as ring-opening or substitution, DFT calculations can generate detailed energy profiles that elucidate the step-by-step mechanism and predict which reaction pathways are most favorable. researchgate.net

Illustrative DFT Energy Profile for a Hypothetical Sₙ2 Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Structure where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. | +22.5 |

| Products | Substituted product + Bromide ion | -15.0 |

This table presents hypothetical DFT-calculated energies for a substitution reaction, illustrating how the method is used to determine reaction energetics and activation barriers.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. easychair.org An MD simulation involves placing the molecule of interest, such as this compound, in a simulated "box" filled with solvent molecules (e.g., water). mdpi.com The interactions between all atoms are calculated using a force field, and Newton's laws of motion are solved to track the trajectory of each atom. easychair.org

This approach is particularly powerful for understanding how the solvent influences a molecule's behavior. nih.gov MD simulations can reveal the structure of the solvent shell around the solute, identify key interactions like hydrogen bonds, and explore the conformational landscape of flexible molecules. nih.gov For a reaction, MD can be used to study how solvent reorganization affects the energy barrier, providing a dynamic picture that complements the static view from DFT calculations. easychair.orgeasychair.org

Typical Parameters for an MD Simulation

| Parameter | Example Value/Setting | Purpose |

| Force Field | OPLS-AA | Defines the potential energy function for all atomic interactions. |

| Solvent Model | TIP3P Water | An explicit representation of water molecules in the simulation box. |

| Simulation Time | 100 ns | The duration over which the system's dynamics are simulated to ensure adequate sampling of molecular motions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |

This table lists common parameters for setting up a molecular dynamics simulation to study this compound in a solvent.

Isotope Labeling Studies for Reaction Pathway Elucidation

Isotope labeling is a powerful technique used to trace the fate of atoms or molecules through a chemical reaction, providing invaluable insights into reaction mechanisms. This is often achieved by replacing an atom with its heavier, non-radioactive isotope, such as replacing hydrogen with deuterium. The change in mass can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered, indicating that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. chem-station.com

For a compound like this compound, isotope labeling could theoretically be employed to study various reactions. For instance, by selectively replacing specific hydrogen atoms with deuterium, one could investigate the mechanisms of oxidation, reduction, or substitution reactions involving the hydroxyl group or the cyclopropane (B1198618) ring. The presence and magnitude of a KIE would help to pinpoint the exact bonds being modified during the reaction's progress.

Despite the potential utility of this method, dedicated studies applying isotope labeling to elucidate the reaction pathways of this compound have not been reported in the current body of scientific literature. Such research would be a valuable contribution to the understanding of the chemical behavior of this and related cyclopropane compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. soton.ac.uk For chiral molecules, this technique can unambiguously establish the absolute stereochemistry, which is crucial in fields such as pharmaceuticals where different enantiomers can have vastly different biological activities. nih.gov

While this compound itself is not chiral, its derivatives can be. For example, reactions at the hydroxyl group with a chiral reagent could introduce a stereocenter. In such cases, X-ray crystallography of a suitable crystalline derivative would be the gold standard for determining the absolute configuration of that new stereocenter. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the creation of a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined. researchgate.net

The solid-state structure, also revealed by X-ray crystallography, provides important information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. This information is critical for understanding the physical properties of the compound, including its melting point, solubility, and stability.

However, a comprehensive search of crystallographic databases and chemical literature indicates that no X-ray crystal structures of derivatives of this compound have been deposited or published. The synthesis and crystallization of such derivatives would be a necessary first step to enable these powerful structural studies.

Retrosynthetic Analysis of this compound Derived Target Molecules

The strategic application of small, highly functionalized building blocks is a cornerstone of modern organic synthesis. Among these, this compound stands out as a versatile C4-synthon, embedding latent functionality within a strained three-membered ring. Its unique structural and electronic properties offer a rich platform for the synthesis of complex molecular architectures. This article explores the retrosynthetic analysis of target molecules derived from this valuable building block, focusing on key bond disconnections, functional group manipulations, stereochemical control, and the design of convergent synthetic pathways.

Future Directions and Perspectives in 2,2 Dibromocyclopropane 1 Methanol Research

Development of Novel Catalytic Transformations

The synthesis of 2,2-dibromocyclopropane-1-methanol and related compounds has traditionally relied on the addition of dibromocarbene to allylic alcohols. A well-established method for this is the Makosza reaction, which utilizes a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), under strongly basic conditions. nih.gov While effective, research is ongoing to develop more refined and efficient catalytic systems.

A significant advancement in this area is the adaptation of dibromocyclopropanation reactions to continuous flow chemistry. nih.govnih.gov This modern technique offers several advantages over traditional batch reactions, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation. For instance, the cyclopropanation of unsaturated alcohols has been successfully performed under ambient conditions using a 40% (w/w) aqueous sodium hydroxide (B78521) solution as the base in a flow system. nih.govnih.gov These reactions are often rapid, with yields comparable to those of conventional batch methods. nih.gov The development of novel, more active, and selective phase-transfer catalysts, as well as exploring heterogeneous catalysts that can be easily recovered and reused, represents a key direction for future research. Such advancements would further enhance the efficiency and sustainability of these transformations.

Palladium-catalyzed reactions are another cornerstone of modern organic synthesis, and their application to compounds like this compound holds significant promise. ajphr.commdpi.com The carbon-bromine bonds are susceptible to oxidative addition to a low-valent palladium species, opening the door to a wide array of cross-coupling reactions. illinois.edu Future work will likely focus on developing palladium catalysts with tailored ligands that can chemoselectively activate one of the C-Br bonds or facilitate novel cascade reactions. These transformations could enable the direct and efficient construction of complex molecular architectures from simple dibromocyclopropyl precursors. nih.gov

Exploration of New Synthetic Applications

This compound is a valuable building block, and its synthetic utility is continually expanding. The strained three-membered ring can undergo a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of functionalized molecules that would be challenging to synthesize by other means.

One important application is the base-promoted ring-opening of gem-dibromocyclopropanes. For example, ring-fused gem-dibromocyclopropanes derived from glycals undergo ring-opening to yield 2-deoxy-2-(E-bromomethylene)glycosides. nih.govuq.edu.au This reaction proceeds via an exocyclic bond cleavage, which is in contrast to the more common silver-promoted ring-expansion reactions that involve endocyclic bond cleavage. nih.govuq.edu.au This methodology provides a stereoselective route to valuable bromoalkene products.

Furthermore, gem-dibromocyclopropanes can be utilized in ring-expansion and subsequent cyclization reactions. Readily accessible oxygenated 6,6-dibromobicyclo[3.1.0]hexanes, which share the core structure of a substituted dibromocyclopropane, can react with nucleophiles like isovanillin (B20041) in the presence of silver salts. researchgate.netresearchgate.net This triggers a ring-expansion and nucleophilic trapping sequence. The resulting products can then undergo intramolecular Mizoroki-Heck reactions to form complex polycyclic structures such as tetrahydrodibenzofurans. researchgate.netresearchgate.net The exploration of different nucleophiles and reaction conditions in these cascade sequences is a promising area for future research, potentially leading to the efficient synthesis of novel scaffolds for pharmaceutical and materials science applications. The development of methods for the synthesis of various heterocycles from these building blocks is also an active area of investigation. researchgate.net

The table below summarizes some of the key synthetic transformations and the resulting products from gem-dibromocyclopropane precursors.

| Starting Material Type | Reaction Type | Key Reagents | Product Class | Citation |

| Glycal-derived gem-dibromocyclopropane | Base-promoted ring-opening | Nucleophilic base (e.g., alkoxide) | 2-Deoxy-2-(E-bromomethylene)glycosides | nih.govuq.edu.au |

| Oxygenated 6,6-dibromobicyclo[3.1.0]hexane | Ring-expansion/nucleophilic trapping/Mizoroki-Heck cyclization | Silver salts, base, phenol (B47542) nucleophile, Pd catalyst | Tetrahydrodibenzofurans | researchgate.netresearchgate.net |

| Unsaturated Alcohols | Dibromocyclopropanation (Makosza reaction) | CHBr₃, NaOH (aq), Phase-transfer catalyst (e.g., TEBA) | 2,2-Dibromocyclopropyl methanols | nih.gov |

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Techniques such as Density Functional Theory (DFT) are increasingly being applied to elucidate the complex reaction mechanisms of strained ring systems like this compound. uq.edu.au

A notable example is the computational study of the base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes. nih.govuq.edu.au Using DFT calculations (specifically the M06-2X functional), researchers have predicted a plausible reaction mechanism. nih.govuq.edu.au The calculations suggest that the reaction begins with an alkoxide-induced elimination of hydrogen bromide from the dibromocyclopropane to form a highly strained bromocyclopropene intermediate. nih.govuq.edu.au This is followed by a ring-opening step to generate a configurationally stable zwitterionic intermediate, which can be described as an oxocarbenium cation/vinyl carbanion pair. nih.govuq.edu.au This intermediate then undergoes nucleophilic addition and protonation to afford the final E-bromoalkene product. nih.govuq.edu.au

These computational insights are crucial for explaining the observed kinetic selectivity of the reaction and for understanding why the E-configured bromoalkene is the exclusive product. uq.edu.au The energy barrier for the initial spontaneous ring-opening of the dibromocyclopropane was calculated to be very high, indicating that the base-promoted elimination pathway is much more favorable. uq.edu.au

Future computational work in this area will likely focus on several key aspects:

Catalyst Design: Modeling the interaction of this compound with different catalytic systems to predict which catalysts will offer the highest activity and selectivity for desired transformations.

Reaction Prediction: Using computational screening to identify new, synthetically valuable reactions of this compound and to predict the most likely outcomes under various conditions.

Stereoselectivity: Building more sophisticated models to accurately predict and explain the stereochemical outcomes of reactions involving chiral derivatives of this compound.

Dynamic Effects: Moving beyond static models to include dynamic effects in simulations, which can provide a more complete picture of the reaction pathways. uq.edu.au

The synergy between computational predictions and experimental validation will be a powerful driver of innovation in the chemistry of this compound.

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in organic synthesis. The chemistry of this compound is well-suited for integration with these principles.

A prime example of this integration is the use of continuous flow chemistry for dibromocyclopropanation reactions. nih.govnih.gov As mentioned earlier, flow synthesis offers significant advantages over traditional batch processing. By enabling reactions to be run at ambient temperature and with shorter reaction times, flow chemistry reduces energy consumption. nih.govnih.gov The improved safety profile of flow reactors is also a key green chemistry benefit, as it minimizes the risks associated with handling reactive and potentially hazardous reagents like bromoform (B151600) and concentrated sodium hydroxide.

Another key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. The phase-transfer catalyzed Makosza reaction is inherently greener than methods that might require stoichiometric amounts of a activating reagent. nih.gov Future research will aim to develop even more sustainable catalysts, such as those that are recyclable or derived from abundant, non-toxic metals.

The concept of atom economy is also central to green synthesis. Researchers are exploring new applications of this compound that build molecular complexity efficiently, incorporating a high percentage of the atoms from the starting materials into the final product. Cascade reactions, which form multiple chemical bonds in a single operation, are particularly attractive in this regard. nih.gov

Future efforts to make the synthesis and use of this compound more sustainable may include:

The use of greener, renewable solvents or even solvent-free reaction conditions.

The development of synthetic routes that utilize starting materials derived from renewable feedstocks. chemistryviews.orgwipo.int

The design of products based on this compound that are biodegradable or can be easily recycled.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2,2-Dibromocyclopropane-1-methanol, and how can reaction conditions be optimized?

- The compound is synthesized via nucleophilic substitution or elimination reactions of dibrominated cyclopropane precursors. For example, reacting 2,2-dibromo-1-methylcyclopropane derivatives with sodium bis(2-methyl)aminoethers under controlled temperatures (e.g., 0–5°C) can yield the methanol derivative. Solvent choice (e.g., dimethyl sulfoxide for elimination) and base strength (e.g., potassium tert-butoxide) critically influence reaction efficiency. Purification often involves fractional distillation or recrystallization from pentane .

Q. How is the purity of this compound assessed in synthetic workflows?

- Gas-liquid chromatography (GLC) with a 15% dinonyl phthalate column at 145°C is commonly used to resolve diastereomers and quantify purity. Additional methods include NMR (for structural confirmation) and mass spectrometry (for molecular weight validation). Contaminants like unreacted starting materials or ring-opening byproducts are monitored via retention time comparisons .

Q. What are the key reactivity patterns of this compound in organic transformations?

- The compound undergoes ring-opening reactions with electrophiles (e.g., HBr or Br₂) due to strain in the cyclopropane ring. It also participates in nucleophilic substitutions at the bromine sites, forming derivatives like cyclopropanol or cyclopropylamine. Reaction outcomes depend on solvent polarity and temperature; non-polar solvents (CCl₄) favor addition, while polar aprotic solvents (DMSO) promote elimination .

Advanced Research Questions

Q. How can diastereomer ratios in this compound synthesis be controlled or predicted?

- Diastereomer formation (e.g., 4:1 ratios observed in GLC) is influenced by steric effects and reaction kinetics. Computational modeling (e.g., DFT calculations) can predict transition-state energies to optimize stereoselectivity. Experimentally, lower temperatures and bulky bases (e.g., KOtBu) reduce epimerization, preserving desired ratios .

Q. What mechanistic insights explain contradictory yields in dibromocyclopropane ring-opening reactions?

- Discrepancies arise from competing pathways: radical-mediated bromination () vs. polar mechanisms (). Radical pathways dominate in non-polar solvents with Br₂, while polar solvents stabilize carbocation intermediates. Kinetic studies (e.g., radical trapping with TEMPO) and isotopic labeling (e.g., ²H/¹³C) can resolve these contradictions .

Q. How does computational chemistry aid in designing derivatives of this compound for medicinal applications?

- Tools like retrosynthesis AI (e.g., Template_relevance models) predict feasible synthetic routes for analogs. Molecular docking simulations evaluate interactions with biological targets (e.g., enzymes), guiding structural modifications to enhance binding affinity or reduce toxicity. QSPR models correlate substituent effects with bioactivity .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Batch process optimization (e.g., slow reagent addition to control exothermicity) and continuous-flow systems improve scalability. Catalyst screening (e.g., phase-transfer catalysts for biphasic reactions) enhances yield reproducibility. Process analytical technology (PAT) monitors critical parameters (pH, temperature) in real-time .

Methodological Tables

| Analytical Method | Application | Conditions/Parameters | Reference |

|---|---|---|---|

| Gas-Liquid Chromatography | Diastereomer resolution, purity analysis | 15% dinonyl phthalate, 145°C, He carrier | |

| NMR Spectroscopy | Structural elucidation | ¹H (400 MHz), ¹³C (100 MHz), CDCl₃ solvent | |

| DFT Calculations | Transition-state energy prediction | B3LYP/6-31G(d) basis set |

| Reaction Optimization | Key Variables | Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Solvent Polarity | Non-polar (CCl₄) vs. polar aprotic (DMSO) | CCl₄ favors addition; DMSO promotes elimination | |

| Base Strength | KOtBu vs. NaOH | Stronger bases increase elimination rates | |

| Temperature Control | 0–5°C vs. room temperature | Lower temps reduce side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.